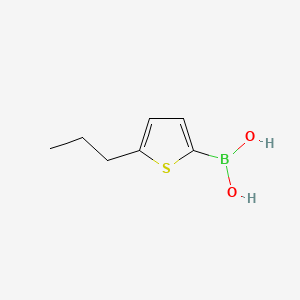

(5-Propylthiophen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-propylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBBTUIJGCBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694390 | |

| Record name | (5-Propylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-24-1 | |

| Record name | B-(5-Propyl-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Propylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Propylthiophen-2-yl)boronic acid chemical properties

An In-Depth Technical Guide to (5-Propylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it imparts unique electronic and structural properties to target molecules. Its boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, core reactivity, and key applications of this compound, grounded in established scientific principles and field-proven methodologies.

Physicochemical Profile and Safe Handling

A thorough understanding of a reagent's properties and handling requirements is the foundation of its effective and safe use in a laboratory setting.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. These values are fundamental for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Reference |

| CAS Number | 162607-24-1 | [2] |

| Molecular Formula | C₇H₁₁BO₂S | Calculated |

| Molecular Weight | 170.04 g/mol | Calculated |

| SMILES | CCCC1=CC=C(B(O)O)S1 | [2] |

| Appearance | Typically an off-white to yellow or brown solid | General Knowledge |

| pKa | ~8-9 (typical for arylboronic acids) | [3][4] |

Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process can affect the reagent's stoichiometry, and it is common practice in the field to use a slight excess of the boronic acid in reactions to compensate for any anhydride formation.

Safety, Storage, and Handling

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the reagent.

-

General Handling : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage : this compound should be stored in a tightly closed container in a cool, dry place.[6] It is hygroscopic and sensitive to moisture, which can degrade the compound.[5] For long-term storage, refrigeration is recommended.

-

First Aid Measures :

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5]

-

Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water.

-

Eye Contact : Flush eyes with water as a precaution for at least 15 minutes.[5]

-

Ingestion : Rinse mouth with water and consult a physician. Do not induce vomiting.

-

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Synthesis and Purification

The most reliable and widely adopted method for synthesizing aryl and heteroaryl boronic acids is through the borylation of an organometallic intermediate. For this compound, this involves the regioselective lithiation of 2-propylthiophene.

Synthetic Rationale

The synthetic strategy hinges on the acidity of the proton at the C5 position of the thiophene ring. This proton is adjacent to the sulfur atom, which can stabilize the resulting carbanion. Strong bases, such as n-butyllithium (n-BuLi), can selectively deprotonate this position at low temperatures. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, typically triisopropyl borate B(Oi-Pr)₃. The choice of triisopropyl borate is strategic; its bulky isopropoxy groups help prevent the undesired formation of over-arylated boron species. The reaction is quenched with an acid, which hydrolyzes the boronate ester intermediate to yield the final boronic acid.

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Starting Material : Add 2-propylthiophene (1.0 eq.) to the cooled THF.

-

Lithiation : Slowly add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation : To the lithiated thiophene solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis/Quench : Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.

-

Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by performing an acid-base extraction to isolate the water-soluble boronate salt before re-acidification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Suzuki-Miyaura Coupling

The paramount utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][7] This Nobel Prize-winning reaction forms a C-C bond between the thiophene ring and various sp²-hybridized carbons (aryl, vinyl, or heteroaryl halides/triflates), providing access to a vast array of complex molecules.[8]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a palladium-based catalytic cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition : A low-valent Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8]

-

Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., Na₂CO₃, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic moiety (the 5-propylthiophen-2-yl group) with the halide on the Pd(II) complex.[7]

-

Reductive Elimination : The two organic groups on the palladium complex (R¹ and the propylthiophene) couple and are eliminated from the metal center, forming the final product (R¹-propylthiophene) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

Reagent Preparation : In a reaction vessel, combine this compound (1.2-1.5 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent mixture. A common system is a biphasic mixture of an organic solvent (e.g., toluene, dioxane) and water, which helps dissolve the inorganic base.[9]

-

Reaction Execution : Heat the mixture under an inert atmosphere (Nitrogen or Argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.

Applications in Research and Development

The ability to easily incorporate the 5-propylthiophene scaffold makes this boronic acid a valuable tool in both medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The thiophene ring is a well-established bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule while maintaining or improving biological activity.[10] The boronic acid functional group itself has gained significant traction in drug design, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), featuring this moiety.[3][11] this compound serves as a key intermediate for:

-

Lead Optimization : Rapidly synthesizing analogs of a lead compound to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Design : Incorporating the propylthiophene fragment into larger, more complex molecules.

-

Library Synthesis : Building diverse chemical libraries for high-throughput screening.

Organic Materials Science

Thiophene-based oligomers and polymers are pillars of the organic electronics field due to their excellent charge-transport properties. The Suzuki coupling is a primary method for constructing these conjugated systems. This compound can be used to synthesize materials for:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)

The propyl group can enhance the solubility of the resulting polymers in organic solvents, which is a critical factor for solution-based processing and device fabrication.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and a sextet for the CH₂ groups and a triplet for the terminal CH₃) and two distinct doublets in the aromatic region (typically 6.8-7.8 ppm) corresponding to the two protons on the thiophene ring. A broad singlet for the B(OH)₂ protons would also be present, which is exchangeable with D₂O.

-

¹³C NMR : The carbon spectrum will display seven distinct signals: three for the propyl group and four for the thiophene ring, including the carbon atom directly bonded to boron.

-

FTIR : The infrared spectrum will show a strong, broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.[12] Characteristic C-H and C=C stretching vibrations for the aromatic thiophene ring will also be observed.

Conclusion

This compound is a high-value synthetic intermediate with a robust profile of reactivity and utility. Its central role in the Suzuki-Miyaura coupling reaction provides chemists with a powerful tool for constructing complex molecular architectures. From developing new pharmaceuticals to designing next-generation organic electronic materials, the strategic application of this reagent enables significant advances across the chemical sciences. A firm grasp of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its full potential.

References

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Journal of Organic Chemistry, 73(8), 3236-3244. [Online] Available at: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Online] Available at: [Link]

-

Organic Chemistry Portal, (n.d.). Suzuki Coupling. [Online] Available at: [Link]

-

Chemistry LibreTexts, (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130-11131. [Online] Available at: [Link]

-

PubChem, (n.d.). 5-Formyl-2-thiopheneboronic acid. [Online] Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. [Online] Available at: [Link]

-

Wikipedia, (n.d.). Boronic acid. [Online] Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Online] Available at: [Link]

-

ResearchGate, (n.d.). Examples of boronic acids in pharmacologically relevant compounds. [Online] Available at: [Link]

-

Ertl, P., & Špačková, N. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Online] Available at: [Link]

-

ResearchGate, (2012). Biomedical applications of boronic acid polymers. [Online] Available at: [Link]

-

Wang, B., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(11), 2858-2863. [Online] Available at: [Link]

-

Rocaboy, R., & Berion, F. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(21), 6682. [Online] Available at: [Link]

-

Cárdenas-Jirón, G. I., et al. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 16(5), 652. [Online] Available at: [Link]

-

Federal, C., et al. (2014). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 18(1), 202-208. [Online] Available at: [Link]

-

SpectraBase, (n.d.). 5-Acetylthiophene-2-boronic acid. [Online] Available at: [Link]

-

PubChem, (n.d.). 2-Thiopheneboronic acid. [Online] Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 162607-24-1|this compound|BLD Pharm [bldpharm.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cas 306934-95-2|| where to buy (5-Phenylthiophen-2-yl)boronic acid [english.chemenu.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to (5-Propylthiophen-2-yl)boronic acid (CAS 162607-24-1): Properties, Synthesis, and Applications

Abstract

(5-Propylthiophen-2-yl)boronic acid, CAS Number 162607-24-1, is a versatile heterocyclic organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique structure, combining a thiophene ring with a reactive boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines robust characterization methods, and explores its primary application in Suzuki-Miyaura cross-coupling. Furthermore, it highlights its significance in medicinal chemistry and materials science, supported by established safety and handling procedures.

Compound Profile and Physicochemical Properties

This compound belongs to the class of thiophene-based boronic acids, which are highly valued for their role in palladium-catalyzed cross-coupling reactions.[1] The thiophene ring is a common and important motif in many biologically active compounds and advanced materials.[1][2] The boronic acid group serves as a versatile handle for forming new carbon-carbon bonds with high efficiency and selectivity.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 162607-24-1 |

| Molecular Formula | C₇H₁₁BO₂S |

| Molecular Weight | 170.04 g/mol |

| Appearance | Off-white to light yellow solid/powder |

| Melting Point | 115-120 °C |

| Solubility | Soluble in methanol, THF, dioxane, and aqueous base. Sparingly soluble in nonpolar solvents. |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a directed ortho-metalation (DoM) strategy. This process utilizes a lithium-halogen exchange or direct deprotonation of a substituted thiophene, followed by electrophilic trapping of the resulting organolithium species with a borate ester.[4]

Detailed Synthesis Protocol

This protocol describes the synthesis starting from 2-propylthiophene.

Reagents & Equipment:

-

2-Propylthiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate [B(O-i-Pr)₃]

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), e.g., 2 M aqueous solution

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk line or inert atmosphere setup (Argon or Nitrogen)

-

Dry, clean glassware including a multi-neck round-bottom flask, dropping funnel, and magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Place the flask under an inert atmosphere.

-

Initial Solution: Add 2-propylthiophene (1.0 equiv) to anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the thiophene ring, which is at the C5 position (adjacent to the sulfur atom and activated by it). The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

-

-

Borylation: In a separate, dry flask, dissolve triisopropyl borate (1.2 equiv) in anhydrous THF. Add this solution dropwise to the organolithium species at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Causality: Triisopropyl borate acts as the electrophile. The boron atom is electron-deficient and is readily attacked by the nucleophilic carbon of the lithiated thiophene. This forms a boronate "ate" complex. The bulky isopropoxy groups help control reactivity.

-

-

Acidic Workup & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2 M HCl solution. Stir vigorously for 1-2 hours until two clear layers form.

-

Causality: The acidic workup serves two purposes: it neutralizes the reaction mixture and hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Figure 1: Synthesis Workflow

Characterization and Quality Control

Confirming the identity and purity of the synthesized boronic acid is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. Boronic acids can exist in equilibrium with their trimeric anhydride form (a boroxine), which can lead to complex or broad NMR spectra.[5] Running the NMR in a solvent like DMSO-d₆ or d₄-methanol can often provide sharper, more intelligible spectra.[5][6]

Table 2: Representative ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s (broad) | 2H | B(OH)₂ |

| ~7.20 | d | 1H | Thiophene-H |

| ~6.85 | d | 1H | Thiophene-H |

| ~2.75 | t | 2H | -CH₂-CH₂CH₃ |

| ~1.60 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₂CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[7] This reaction couples the organoboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[8][9]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:[8][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_ox [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_trans [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> pd2_ox [label="Oxidative\nAddition", color="#EA4335"]; pd2_ox -> pd2_trans [label="Transmetalation", color="#4285F4"]; pd2_trans -> pd0 [label="Reductive\nElimination", color="#34A853"];

// Invisible nodes for inputs/outputs node [shape=plaintext, style="", fontcolor="#202124"]; aryl_halide [label="R¹-X"]; boronic_acid [label="R²-B(OH)₂\n+ Base"]; product [label="R¹-R²"];

// Connect inputs/outputs to the cycle aryl_halide -> pd0 [style=dashed, arrowhead=none]; boronic_acid -> pd2_ox [style=dashed, arrowhead=none]; pd2_trans -> product [style=dashed, arrowhead=vee]; } end_dot

Figure 2: The Suzuki-Miyaura Catalytic Cycle

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Reagents & Equipment:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water)

-

Standard reaction glassware, condenser, inert atmosphere setup

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add the aryl bromide, this compound, the base, and a magnetic stir bar.

-

Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Causality: Degassing the solvents is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. The base is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate salt.[11]

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.[10]

-

Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl compound.

Applications in Medicinal Chemistry and Materials Science

The thiophene moiety is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[2][12] The incorporation of the 5-propylthiophen-2-yl group can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.

-

Kinase Inhibitors: The thienyl group can serve as a critical "hinge-binding" moiety in kinase inhibitors, mimicking the adenine portion of ATP and blocking the enzyme's active site.[12]

-

Anticancer & Anti-inflammatory Agents: Boronic acids and their derivatives are being investigated as potential anticancer agents.[3] Furthermore, thiophene-based compounds have demonstrated potent anti-inflammatory properties.[12]

-

Organic Electronics: In materials science, thiophene-based building blocks are fundamental to the synthesis of conjugated polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The 5-propyl group can enhance the solubility and processability of these materials without significantly altering their electronic properties.

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water.[16]

Handling:

-

Boronic acids can be sensitive to air and moisture. While generally stable, prolonged exposure can lead to degradation (e.g., protodeboronation).

-

Use inert atmosphere techniques for sensitive reactions.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[16]

-

Store away from strong oxidizing agents.[17]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). Retrieved from [Link]

-

Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. (n.d.). Retrieved from [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Retrieved from [Link]

-

boronic esters - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet. (2010). Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. (2017). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - NET. (2004). Retrieved from [Link]

- Synthesis of boronic ester and acid compounds - Google Patents. (n.d.).

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... - ResearchGate. (n.d.). Retrieved from [Link]

-

Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed. (2025). Retrieved from [Link]

-

Material Safety Data Sheet - Kent Building Supplies. (2017). Retrieved from [Link]

-

Synthesis of hydroxyphthioceranic acid using a traceless lithiation-borylation-protodeboronation strategy - University of Bristol. (2014). Retrieved from [Link]

-

17O NMR studies of boronic acids and their derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Rust-Oleum. (2011). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. dupont.com [dupont.com]

- 15. kent.ca [kent.ca]

- 16. primacustomerfiles.blob.core.windows.net [primacustomerfiles.blob.core.windows.net]

- 17. rustoleum.com [rustoleum.com]

An In-depth Technical Guide to the Synthesis of Substituted 2-Thiopheneboronic Acids

Foreword: The Strategic Importance of 2-Thiopheneboronic Acids

In the landscape of modern organic synthesis, the thiophene moiety is a privileged scaffold, integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and conjugated polymers.[1][2] The functionalization of this heterocycle is therefore of paramount importance. Substituted 2-thiopheneboronic acids and their corresponding esters have emerged as exceptionally versatile and powerful building blocks. Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[1][3]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the principal synthetic strategies for accessing these valuable reagents. We move beyond simple procedural recitation to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical challenges encountered in the laboratory. Our focus is on empowering the synthetic chemist with the knowledge to not only replicate but also to innovate and troubleshoot the synthesis of this critical class of compounds.

Chapter 1: The Workhorse Method: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation, first reported in 1995, is arguably the most common and direct route for converting aryl and heteroaryl halides into their corresponding boronic esters.[4][5] The reaction involves the cross-coupling of a substituted 2-halothiophene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6][7] This method is prized for its broad functional group tolerance and generally mild reaction conditions.[7]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is crucial for optimizing reaction conditions. The process is initiated by the oxidative addition of the 2-halothiophene to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a critical transmetalation step with the diboron reagent, which is facilitated by the base. The cycle concludes with reductive elimination, which yields the 2-thienylboronic ester and regenerates the active Pd(0) catalyst.[7]

A key experimental choice is the use of a mild base, such as potassium acetate (KOAc).[6] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide, leading to undesired homocoupling byproducts. Furthermore, many thiopheneboronic acids are susceptible to protodeboronation under harsh basic conditions, reducing overall yield.[5]

Caption: Catalytic cycle for the Miyaura Borylation of 2-halothiophenes (Th-X).

Field-Proven Experimental Protocol: Synthesis of a 2-Thienylboronic Ester

This generalized protocol is a robust starting point for a wide range of substituted 2-bromothiophenes.

Materials:

-

Substituted 2-bromothiophene (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc), anhydrous (3.0 mmol, 3.0 equiv)

-

Anhydrous 1,4-dioxane or DMSO (5 mL)

Procedure:

-

To an oven-dried Schlenk flask, add the substituted 2-bromothiophene, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove palladium residues and salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 2-thienylboronic acid pinacol ester.

| Parameter | Typical Reagents/Conditions | Rationale & Expert Insight |

| Palladium Source | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often preferred for its air stability and effectiveness with a broad range of substrates.[4][7] |

| Ligand | dppf, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands accelerate the reductive elimination step and can improve yields, especially for challenging substrates.[8] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is a stable, crystalline solid that is easy to handle. The resulting pinacol esters are generally stable to chromatography.[6] |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | KOAc is the standard choice to balance reactivity with the suppression of side reactions like protodeboronation.[5][6] |

| Solvent | Dioxane, Toluene, DMSO, THF | The choice of solvent can impact solubility and reaction rate. Dioxane is a common, effective choice.[8] |

Chapter 2: The Classic Approach: Lithiation Followed by Borylation

Prior to the advent of widespread cross-coupling catalysis, the formation of C-B bonds was dominated by the reaction of organometallic reagents with boron electrophiles.[9] This methodology remains highly relevant, particularly for substrates that are not amenable to catalytic methods or when a halide precursor is unavailable. The strategy involves generating a potent 2-thienyl nucleophile (an organolithium or Grignard reagent) which then attacks a trialkyl borate.

Synthetic Strategy: Metal-Halogen Exchange vs. Direct Deprotonation

Two primary pathways exist for generating the key organometallic intermediate:

-

Metal-Halogen Exchange: A 2-halothiophene (typically bromo- or iodo-) is treated with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature. This exchange is rapid and regioselective. A non-cryogenic alternative using a Grignard reagent (halogen-magnesium exchange) is also effective.[8]

-

Direct Deprotonation (Lithiation): Thiophene and its derivatives possess acidic protons, particularly at the C2 and C5 positions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-BuLi can directly remove a proton to form the 2-lithiothiophene species.[9]

The resulting organometallic is then quenched with a boron electrophile, most commonly trimethyl or triisopropyl borate, followed by acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Caption: General workflow for the synthesis of 2-thiopheneboronic acids via lithiation/borylation.

Field-Proven Experimental Protocol: Synthesis via Halogen-Metal Exchange

Materials:

-

2-Bromothiophene (1.0 mmol)

-

n-Butyllithium (1.6 M in hexanes, 1.05 mmol, 1.05 equiv)

-

Triisopropyl borate (1.2 mmol, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Aqueous HCl (2 M)

Procedure:

-

Add the 2-bromothiophene to an oven-dried, three-neck flask equipped with a thermometer and an inert gas inlet.

-

Dissolve in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at this temperature.

-

Add the triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-thiopheneboronic acid.[10]

-

Purification is often achieved via recrystallization or by the acid-base procedure detailed in Chapter 4.

Chapter 3: The Modern Frontier: Direct C-H Borylation

Direct C-H activation is a powerful strategy in modern synthesis that avoids the need for pre-functionalized starting materials (like halides), thereby improving atom economy and shortening synthetic sequences. Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the direct functionalization of thiophenes.[11][12]

Principle and Regioselectivity

The reaction utilizes an iridium catalyst, often in conjunction with a bidentate nitrogen-based ligand, to selectively activate a C-H bond and install a boryl group.[9][13] For 2-substituted thiophenes, the borylation typically occurs at the sterically most accessible C5 position with high regioselectivity.[9] This method is compatible with a wide range of functional groups, including those that may be sensitive to the conditions of lithiation or palladium catalysis.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 11. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization [ouci.dntb.gov.ua]

- 13. [PDF] Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. | Semantic Scholar [semanticscholar.org]

The Structural Nexus: A Guide to the Stability and Utility of Thiophene-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based boronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks for a vast array of pharmaceuticals and advanced materials.[1][2] Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures incorporating the thiophene moiety.[1][2] However, the successful application of these valuable compounds is intrinsically linked to a thorough understanding of their structural characteristics and inherent stability, or lack thereof. This guide provides an in-depth exploration of the core principles governing the structure and stability of thiophene-based boronic acids, offering field-proven insights and actionable protocols for their effective synthesis, handling, and application.

The Thiophene-Boronic Acid Moiety: A Structural Overview

The fundamental structure of a thiophene-based boronic acid consists of a thiophene ring covalently bonded to a boronic acid group (-B(OH)₂). The electronic nature of the thiophene ring, an electron-rich aromatic system, significantly influences the properties of the boronic acid moiety.[2] The position of the boronic acid group on the thiophene ring, either at the 2- or 3-position, gives rise to distinct isomers with differing reactivity and stability profiles.

From a three-dimensional perspective, X-ray crystallographic studies of related benzo[b]thiophen-2-ylboronic acids reveal key structural features that influence their interactions and stability.[3] These studies provide valuable insights into the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, that dictate the solid-state behavior of these compounds.

Physicochemical Properties

Thiophene-based boronic acids are typically white to light yellow crystalline powders.[1] Their solubility is a critical consideration for reaction setup and purification.

| Property | 2-Thiopheneboronic Acid | 3-Thiopheneboronic Acid |

| Molecular Formula | C₄H₅BO₂S[4] | C₄H₅BO₂S[5] |

| Molecular Weight | 127.96 g/mol [4] | 127.96 g/mol [5] |

| Melting Point | 128-131 °C[6] | Data not readily available |

| Solubility | Soluble in methanol, ethanol, THF, and diethyl ether. Sparingly soluble in water.[1] | Data not readily available, but expected to have similar solubility to the 2-isomer. |

The Achilles' Heel: Understanding and Mitigating Instability

A significant challenge in the application of thiophene-based boronic acids is their propensity for decomposition.[7] The primary degradation pathway is protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, resulting in the formation of thiophene and boric acid.[7][8] This undesired side reaction reduces the yield of the desired cross-coupled product and can complicate reaction workup and purification.[7]

Several factors influence the rate of protodeboronation, with pH being a critical parameter.[9] Thienylboronic acids are reported to be most rapidly protodeboronated at a pH greater than 10, which is often the range for bases used in Suzuki-Miyaura cross-coupling reactions.[8]

Oxidative degradation is another potential instability pathway, particularly in biological applications where reactive oxygen species may be present.[10]

Stabilization Strategies: The Rise of Boronate Esters

To counteract the inherent instability of thiophene-based boronic acids, they are often converted into more stable derivatives, most commonly boronate esters.[7] The reaction with a diol, such as pinacol, forms a cyclic boronate ester that is significantly more stable and can often be purified by column chromatography.[7]

Another effective strategy is the use of N-methyliminodiacetic acid (MIDA) boronates. These derivatives are air-stable solids that can undergo a slow, controlled release of the free boronic acid under the reaction conditions, minimizing its decomposition.[11][12] This approach has proven particularly beneficial for unstable boronic acids, including 2-heterocyclic derivatives like 2-thiopheneboronic acid.[11]

Synthesis of Thiophene-Based Boronic Acids: A Practical Protocol

The synthesis of thiophene-based boronic acids typically involves the reaction of a lithiated thiophene species with a trialkyl borate, followed by acidic hydrolysis. The following is a general protocol that can be adapted for the synthesis of both 2- and 3-thiopheneboronic acid.

Experimental Protocol: Synthesis of 3-Thiopheneboronic Acid

This protocol is adapted from a literature procedure for the synthesis of 3-thiopheneboronic acid from 3-bromothiophene.[13]

Materials:

-

3-Bromothiophene

-

Triphenylphosphine

-

p-Iodoiodobenzene

-

Triethylamine

-

Palladium dichloride

-

Diisopropylaminoborane (1 M in THF)

-

Methanol

-

3 M Sodium hydroxide solution

-

Hexane

-

Concentrated hydrochloric acid

-

Ether

-

Magnesium sulfate

-

Anhydrous THF

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a 50 mL round-bottomed flask equipped with a side arm, a condenser, and a stir bar, add triphenylphosphine (0.131 g, 0.5 mmol, 20 mol%), p-iodoiodobenzene (0.585 g, 2.5 mmol), and triethylamine (1.78 mL, 12.5 mmol).

-

Degas the reaction system by alternating vacuum and argon filling three times.

-

Under a positive argon pressure, add palladium dichloride (0.023 g, 0.13 mmol, 5 mol%).

-

After stirring for 15 minutes at room temperature, add diisopropylaminoborane (5 mL, 1 M THF solution, 5 mmol).

-

Degas the reaction mixture again by alternating vacuum and argon filling three times.

-

Heat the reaction solution to reflux and maintain for 12 hours.

-

Upon completion, cool the reaction solution to 0 °C and slowly add 6 mL of methanol (Note: this is an exothermic reaction that releases hydrogen).

-

After stirring for 15 minutes, remove all solvent by distillation under reduced pressure to yield a black solid.

-

Dissolve the solid in 3 M sodium hydroxide solution (8 mL) and wash with hexane (3 x 10 mL).

-

Cool the aqueous layer to 0 °C in an ice bath and acidify with concentrated hydrochloric acid to a pH ≤ 1, at which point 3-thiopheneboronic acid will precipitate as a white solid.

-

Extract the aqueous layer with ether (3 x 10 mL).

-

Combine the organic phases, dry with magnesium sulfate, and filter.

-

Remove the solvent by distillation under reduced pressure to obtain 3-thiopheneboronic acid as a white solid.[13]

Assessing Stability: A Quantitative Approach

A thorough understanding of the stability of a thiophene-based boronic acid under specific conditions is crucial for reaction optimization and ensuring reproducibility. NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for monitoring the stability of boronic acids and their conversion to boronate esters.[14][15][16][17][18]

Experimental Protocol: ¹¹B NMR Monitoring of Stability

This protocol provides a general framework for assessing the stability of a thiophene-based boronic acid at different pH values.

Materials:

-

Thiophene-based boronic acid of interest

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Buffers of varying pH

-

NMR tubes

-

NMR spectrometer with ¹¹B capabilities

Procedure:

-

Prepare a stock solution of the thiophene-based boronic acid in the chosen deuterated solvent.

-

Prepare a series of NMR tubes, each containing a buffer solution of a specific pH.

-

Add a known amount of the boronic acid stock solution to each NMR tube.

-

Acquire an initial ¹¹B NMR spectrum for each sample. The signal for the sp²-hybridized boron of the boronic acid will be distinct from the signal for the sp³-hybridized boron of any resulting boronate species.[16]

-

Incubate the samples under the desired conditions (e.g., specific temperature, exposure to air).

-

Acquire ¹¹B NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the boronic acid signal and the appearance of any new signals corresponding to degradation products (e.g., boric acid) or boronate esters.

-

By integrating the signals, the rate of decomposition can be quantified.

Logical Frameworks for Understanding Structure and Stability

The interplay between the structure of a thiophene-based boronic acid and its stability can be visualized through logical diagrams.

This diagram illustrates how the isomeric form (2- vs. 3-substituted), the inherent electronic effects of the thiophene ring, and the presence of any additional substituents directly impact the key degradation pathways of protodeboronation and oxidation, which in turn determine the overall shelf-life and utility of the compound.

Experimental Workflow: From Synthesis to Stability Assessment

A systematic workflow is essential for the successful synthesis and characterization of thiophene-based boronic acids.

This workflow outlines the logical progression from the initial synthesis of the thiophene-based boronic acid, through purification and structural characterization, to the crucial stability assessment that informs its optimal use in subsequent applications such as cross-coupling reactions.

Concluding Remarks and Future Outlook

Thiophene-based boronic acids are powerful tools in the arsenal of the synthetic chemist. A comprehensive understanding of their structural nuances and inherent stability is paramount for their effective and reproducible application. By employing robust synthetic and purification protocols, and by quantitatively assessing their stability under relevant conditions, researchers can unlock the full potential of these versatile building blocks. The continued development of novel stabilization strategies, such as new boronate ester protecting groups and slow-release formulations, will further expand the utility of thiophene-based boronic acids in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Spada, A., Tondi, D., Venturelli, A., Pozzi, C., Costi, M. P., & Mangani, S. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 4(10), 1474–1484. Retrieved from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

-

Chen, C. H., Ke, C. S., & Liu, Y. H. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 13(21), 3788. Retrieved from [Link]

-

Knauber, T., & Gevorgyan, V. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 76(18), 7349–7359. Retrieved from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-boronic acid. PubChem Compound Database. Retrieved from [Link]

-

Bullen, J., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiopheneboronic acid. PubChem Compound Database. Retrieved from [Link]

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Retrieved from [Link]

-

Bloom Tech. (2023). What are the synthetic methods of 5-Acetyl-2-thiopheneboronic acid. Retrieved from [Link]

-

Ghasempour, F. (2016). A Computational Study of Thiophene Adsorption on Boron Nitride Nanotube. Journal of Computational and Theoretical Nanoscience, 13(10), 6891-6896. Retrieved from [Link]

-

Knauber, T., & Gevorgyan, V. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4849–4857. Retrieved from [Link]

-

Aldeghi, M., ..., & Aspuru-Guzik, A. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 126(10), 1645–1656. Retrieved from [Link]

-

Durham University. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573. Retrieved from [Link]

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Retrieved from [Link]

-

Aldeghi, M., ..., & Aspuru-Guzik, A. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 126(10), 1645–1656. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573. Retrieved from [Link]

-

ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]

-

Figshare. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Retrieved from [Link]

-

Silva, F., ..., & Fernandes, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Silva, F., ..., & Fernandes, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

ResearchGate. (n.d.). Is further treatment of BuLi possible on thiophene-substituent without affecting -boronic ester already present on it?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. Retrieved from [Link]

-

Wang, H., ..., & Yang, H. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4683. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene-3-boronic acid | C4H5BO2S | CID 581760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of (5-Propylthiophen-2-yl)boronic acid: A Technical Guide

Abstract

(5-Propylthiophen-2-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science via Suzuki-Miyaura cross-coupling reactions. Its utility is predicated on its purity and structural integrity, which necessitates thorough spectroscopic characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from closely related structural analogs to present a robust, predictive framework for its characterization. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, development, and application of substituted thiophene boronic acids.

Introduction and Molecular Structure

This compound, with CAS Number 162607-24-1, belongs to the class of organoboronic acids.[1] These compounds are distinguished by a carbon-boron bond and are widely used as key intermediates in the formation of carbon-carbon bonds. The thiophene ring is a prevalent scaffold in numerous pharmaceuticals, making its derivatives, like the title compound, of significant interest in drug discovery.

The molecular structure consists of a thiophene ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 5-position with a propyl group (-CH₂CH₂CH₃). This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature. Accurate interpretation of its spectra is crucial for confirming its identity and purity, and for identifying potential byproducts, such as the corresponding trimeric anhydride (boroxine).

Molecular Structure and Numbering Scheme

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the subsequent spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Experimental Protocol (General)

A robust NMR analysis begins with proper sample preparation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR : Acquire with a standard pulse program, typically requiring 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR : Acquire using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary. The carbon atom attached to boron (C2) may be broadened or have a low intensity due to quadrupolar relaxation of the attached boron atom.

-

¹¹B NMR : If available, this technique is highly diagnostic for boron-containing compounds.[2] It requires a broadband probe and is referenced against BF₃·OEt₂.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and the seven protons of the propyl group. The two protons of the boronic acid hydroxyl groups are also observable, though their chemical shift is highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| B(OH )₂ | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet (br s) | - | Exchangeable acidic protons. Shift is variable. |

| H -3 | 7.3 - 7.5 | Doublet (d) | J3,4 ≈ 3.5 - 4.0 | H-3 is deshielded by the adjacent sulfur and the electron-withdrawing boronic acid group. It is coupled only to H-4. |

| H -4 | 6.8 - 7.0 | Doublet (d) | J4,3 ≈ 3.5 - 4.0 | H-4 is coupled to H-3 and is upfield relative to H-3 due to the influence of the electron-donating propyl group. |

| H -1' (-CH₂ -) | 2.7 - 2.9 | Triplet (t) | J1',2' ≈ 7.5 | Methylene group attached directly to the aromatic ring. |

| H -2' (-CH₂ -) | 1.6 - 1.8 | Sextet (or m) | J2',1' ≈ 7.5, J2',3' ≈ 7.4 | Methylene group coupled to the adjacent CH₂ and CH₃ groups. |

| H -3' (-CH₃ ) | 0.9 - 1.0 | Triplet (t) | J3',2' ≈ 7.4 | Terminal methyl group of the propyl chain. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The signal for C2, directly bonded to the boron atom, is expected to be broad and of lower intensity.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C -2 (-B(OH)₂) | 135 - 145 (broad) | The carbon atom directly attached to boron is typically difficult to resolve clearly due to quadrupolar broadening and is found in the aromatic region. |

| C -5 (-CH₂CH₂CH₃) | 148 - 155 | Aromatic carbon bearing the alkyl substituent, shifted downfield due to substitution. |

| C -3 | 133 - 138 | Aromatic CH carbon adjacent to the boronic acid group. |

| C -4 | 125 - 128 | Aromatic CH carbon adjacent to the propyl group. |

| C -1' (-CH₂ -) | 30 - 33 | Methylene carbon attached to the thiophene ring. |

| C -2' (-CH₂ -) | 23 - 26 | Central methylene carbon of the propyl chain. |

| C -3' (-CH₃ ) | 13 - 15 | Terminal methyl carbon. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR is an excellent tool for confirming the presence and oxidation state of boron. For a trigonal (sp² hybridized) boronic acid, a single, relatively broad signal is expected.

-

Predicted Chemical Shift (δ, ppm) : +25 to +35 (referenced to external BF₃·OEt₂)

-

Justification : This chemical shift range is characteristic of arylboronic acids.[2] The formation of the boroxine anhydride would result in a downfield shift of this signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the O-H, B-O, C-H, and thiophene ring bonds.

Experimental Protocol (General)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient.

-

Background Correction : A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200 - 3600 | O-H stretch (B-OH ) | Strong, Broad | This very broad band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.[3] |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium-Strong | Arises from the symmetric and asymmetric stretching of the C-H bonds in the propyl group. |

| ~3100 | C-H stretch (Aromatic) | Weak-Medium | C-H stretching from the thiophene ring. |

| 1450 - 1550 | C=C stretch (Thiophene ring) | Medium | Skeletal vibrations of the aromatic thiophene ring. |

| 1310 - 1380 | B-O stretch | Strong | Asymmetric stretching of the Boron-Oxygen single bond is a hallmark of boronic acids.[4] |

| ~1190 | in-plane O-H bend | Medium | Bending vibration associated with the B-O-H angle.[3] |

| 800 - 850 | C-H out-of-plane bend | Strong | Characteristic bending for 2,5-disubstituted thiophenes. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol (General)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion : The solution is directly infused into the ESI source of the mass spectrometer.

-

Data Acquisition : Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the most sensitive ionization pathway. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Formula : C₇H₁₁BO₂S

-

Molecular Weight : 170.04 g/mol [1]

-

Predicted [M+H]⁺ (Positive Ion Mode) : m/z 171.05

-

Predicted [M-H]⁻ (Negative Ion Mode) : m/z 169.03

-

Major Dehydration Product (Boroxine) : Boronic acids are prone to intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This species is often observed in the mass spectrum, especially under ESI conditions.

-

Boroxine Formula : C₂₁H₂₇B₃O₃S₃

-

Boroxine MW : 456.12 g/mol

-

Predicted Boroxine [M+H]⁺ : m/z 457.13

-

Summary and Characterization Workflow

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. The predicted data is summarized below.

| Technique | Key Predicted Features |

| ¹H NMR | Two doublets in the aromatic region (δ 6.8-7.5); aliphatic signals for a propyl group (triplet, sextet, triplet). |

| ¹³C NMR | Seven carbon signals; C-B bond is broad (δ 135-145); characteristic signals for propyl chain and thiophene ring. |

| ¹¹B NMR | A single broad signal between δ +25 and +35 ppm. |

| IR | Broad O-H stretch (3200-3600 cm⁻¹); strong B-O stretch (~1350 cm⁻¹); aliphatic C-H stretches (2850-2960 cm⁻¹). |

| MS (ESI) | [M+H]⁺ at m/z 171.05 or [M-H]⁻ at m/z 169.03. Potential observation of boroxine trimer at m/z 457.13 ([M+H]⁺). |

General Spectroscopic Analysis Workflow

The following diagram outlines a logical workflow for the structural confirmation of a synthesized boronic acid like this compound.

Sources

The Boronic Acid Renaissance: A Technical Guide to a Versatile Building Block in Modern Organic Synthesis

Foreword: The Unassuming Power of the B-C Bond

In the vast and ever-expanding landscape of organic synthesis, few functional groups have experienced a trajectory as remarkable as the boronic acid. Once considered a niche curiosity, this unassuming organoboron species has blossomed into an indispensable tool for chemists across academia and industry. Its stability, functional group tolerance, and remarkably versatile reactivity have positioned it as a cornerstone of modern synthetic strategy, particularly in the realms of pharmaceutical discovery and materials science. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on the pivotal role of boronic acids, moving beyond simple reaction schemes to explore the underlying principles and practical nuances that govern their successful application. We will delve into the "why" behind experimental choices, offering a framework for rational design and troubleshooting that is born from practical experience.

The Boronic Acid Moiety: Structure, Properties, and Rationale for Use

A boronic acid is a compound containing a carbon-boron bond, with the boron atom also bonded to two hydroxyl groups, represented by the general structure R-B(OH)₂.[1] This arrangement confers a unique set of properties that are central to its utility:

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, making it an effective Lewis acid. This allows for reversible interactions with Lewis bases, a property exploited in sensing and biological applications.[1]

-

Stability and Handling: Many boronic acids are crystalline solids that are stable to air and moisture, facilitating their handling and storage.[1] However, they are prone to dehydration to form cyclic trimers known as boroxines, an equilibrium that can complicate stoichiometry if not accounted for.[2]

-

Transmetalation Potential: The organic group attached to the boron can be efficiently transferred to a transition metal catalyst, a key step in many powerful cross-coupling reactions.[3]

-

Low Toxicity: Boronic acids and their byproducts, such as boric acid, generally exhibit low toxicity, making them attractive from a green chemistry perspective.[1]

The decision to incorporate a boronic acid into a synthetic route is often driven by the desire to form new carbon-carbon or carbon-heteroatom bonds with a high degree of control and under mild conditions. Their ability to couple with a wide array of partners makes them a powerful linchpin in convergent synthetic strategies.

Synthesis of Boronic Acids: Forging the B-C Bond

The accessibility of a diverse range of boronic acids is fundamental to their widespread use. Several robust methods exist for their preparation, each with its own set of advantages and considerations.

From Organometallic Reagents

One of the most traditional and reliable methods involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5]

Causality in Experimental Choice: The choice of a trialkyl borate, such as trimethyl or triisopropyl borate, is critical. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-addition of the organometallic reagent, which would lead to the formation of borinic acids (R₂BOH) and boranes (R₃B).[6] The subsequent hydrolysis step is crucial for converting the initially formed boronate ester into the desired boronic acid.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction [4]

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv).

-

Grignard Formation: Add a solution of bromobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.

-

Borylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to -78 °C. Add a solution of trimethyl borate (1.5 equiv) in anhydrous THF dropwise via the dropping funnel, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate.

Palladium-Catalyzed Borylation: The Miyaura Borylation